(4-Methylenecyclohexyl) acetate
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Overview
Description
(4-Methylenecyclohexyl) acetate, also known as acetic acid 4-methylenecyclohexyl ester, is an organic compound with the molecular formula C9H14O2 and a molecular weight of 154.21 g/mol . This compound is characterized by a cyclohexane ring with a methylene group and an acetate ester functional group. It is commonly used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methylenecyclohexyl) acetate typically involves the esterification of 4-methylenecyclohexanol with acetic acid or acetic anhydride in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous esterification processes. This involves the use of large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: (4-Methylenecyclohexyl) acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted cyclohexyl derivatives.
Scientific Research Applications
(4-Methylenecyclohexyl) acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-Methylenecyclohexyl) acetate involves its interaction with various molecular targets and pathways. The acetate group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical processes. The methylene group can also undergo reactions that lead to the formation of reactive intermediates, which can interact with cellular components .
Comparison with Similar Compounds
Cyclohexyl acetate: Similar structure but lacks the methylene group.
Cyclohexanemethanol acetate: Similar ester functional group but different positioning of the methylene group.
4-Methylcyclohexanol acetate: Similar cyclohexane ring but different functional groups.
Properties
Molecular Formula |
C9H14O2 |
---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
(4-methylidenecyclohexyl) acetate |
InChI |
InChI=1S/C9H14O2/c1-7-3-5-9(6-4-7)11-8(2)10/h9H,1,3-6H2,2H3 |
InChI Key |
UJRNQIYDLGGFCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CCC(=C)CC1 |
Origin of Product |
United States |
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